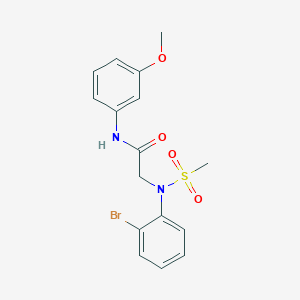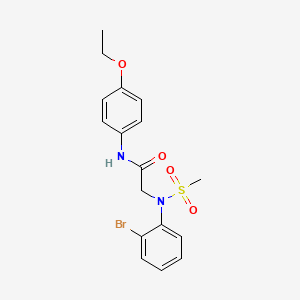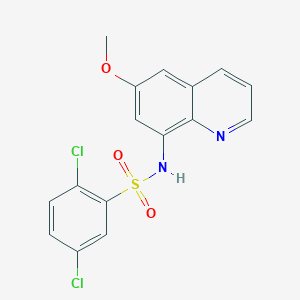![molecular formula C21H27N3O2 B3460705 N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B3460705.png)
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Übersicht
Beschreibung
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.
Wirkmechanismus
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide is a selective inhibitor of BTK, which is a key signaling molecule in BCR signaling. BTK mediates the activation of downstream signaling pathways, leading to the proliferation and survival of B-cell malignancies. Inhibition of BTK by this compound blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in preclinical models of B-cell malignancies. In addition, this compound has shown favorable pharmacokinetic properties and good oral bioavailability in preclinical studies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of BCR signaling in B-cell malignancies. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in in vivo studies.
Zukünftige Richtungen
There are several future directions for the development of N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide. One potential direction is the evaluation of this compound in combination with other targeted therapies in clinical trials. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and reduced toxicity in the treatment of B-cell malignancies.
Conclusion:
This compound is a small molecule inhibitor that targets the BTK pathway and has shown promising results in preclinical models of B-cell malignancies. The synthesis of this compound involves a multi-step process, and its mechanism of action involves the inhibition of BCR signaling and induction of apoptosis in B-cell malignancies. This compound has several advantages and limitations for lab experiments, and there are several future directions for its development.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
N-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-22-21(25)18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)19-6-4-5-7-20(19)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZERPUOZKPUTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N~2~-(2-fluorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460653.png)
![N~1~-cyclopentyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460671.png)
![N~1~-cyclohexyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460675.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3460685.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460694.png)
![4-chloro-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3460697.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B3460713.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3460718.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460726.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3460732.png)
